molecular formula C10H14HgO4 B12693390 Mercury, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)- CAS No. 14024-55-6

Mercury, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-

Cat. No.: B12693390
CAS No.: 14024-55-6
M. Wt: 398.81 g/mol
InChI Key: LVLLOPZOJPLJQT-FDGPNNRMSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- can be synthesized through the reaction of mercury(II) acetate with 2,4-pentanedione in an organic solvent. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol or acetone, and allowing the mixture to react at room temperature. The product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- has several scientific research applications:

Mechanism of Action

The mechanism of action of mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- involves its ability to form stable complexes with various ligands. The compound can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. These interactions can disrupt normal cellular functions and lead to toxic effects. The molecular targets and pathways involved in its action include thiol-containing enzymes and proteins, which are essential for cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its solubility in organic solvents and ability to form stable complexes make it valuable in various research and industrial applications .

Properties

CAS No.

14024-55-6

Molecular Formula

C10H14HgO4

Molecular Weight

398.81 g/mol

IUPAC Name

mercury(2+);(Z)-4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H8O2.Hg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;

InChI Key

LVLLOPZOJPLJQT-FDGPNNRMSA-L

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Hg+2]

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Hg+2]

Origin of Product

United States

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